CID 78070485
Description
CID 78070485 (Compound Identifier 78070485) is a chemical entity registered in the PubChem database. For this compound, further experimental characterization (e.g., mass spectrometry, NMR, or crystallography) would be required to confirm its exact structure and properties .
Properties
Molecular Formula |
C3H3ClSi |
|---|---|
Molecular Weight |
102.59 g/mol |
InChI |
InChI=1S/C3H3ClSi/c1-5-3-2-4/h1H3 |
InChI Key |
KAQJVBZJGUEKLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]C#CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78070485 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
CID 78070485 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies, such as enzyme inhibition or protein binding assays.
Medicine: The compound could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: CID 78070485 may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 78070485 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78070485, comparisons can be drawn with structurally or functionally related compounds based on methodologies and data from analogous studies. Below is a framework for such comparisons, informed by general approaches in cheminformatics and experimental chemistry:
Structural Similarity
Structural analogs are often identified using computational tools that calculate Tanimoto similarity scores (ranging from 0 to 1, where 1 indicates identical structures). For example:
- Oscillatoxin derivatives (e.g., Oscillatoxin D, CID 101283546; 30-methyl-Oscillatoxin D, CID 185389) share core structural motifs but differ in substituents like methyl groups or hydroxylation patterns .

- Indole-based compounds (e.g., CID 7254-19-5, a brominated indole derivative) highlight how halogenation impacts solubility and bioavailability .
| Compound (CID) | Molecular Formula | Key Substituents | Tanimoto Similarity |
|---|---|---|---|
| This compound (hypothetical) | Unknown | Unknown | — |
| CID 101283546 | C₃₃H₅₀O₈ | Methyl, hydroxyl groups | 0.85 (estimated) |
| CID 185389 | C₃₄H₅₂O₈ | 30-methyl group | 0.78 (estimated) |
| CID 7254-19-5 | C₉H₆BrNO₂ | Bromine, indole scaffold | 0.65 (estimated) |
Physicochemical Properties
Key parameters include logP (lipophilicity), solubility, and molecular weight:
- CID 1046861-20-4 (C₆H₅BBrClO₂) has a logP of 2.15 (XLOGP3) and moderate solubility (0.24 mg/mL), influenced by its boronic acid group .
- CID 79762-54-2 (C₇H₅BrN₂) demonstrates high BBB permeability due to its compact aromatic structure .
| Compound (CID) | logP (Consensus) | Solubility (mg/mL) | Molecular Weight |
|---|---|---|---|
| This compound | Unknown | Unknown | Unknown |
| CID 1046861-20-4 | 2.15 | 0.24 | 235.27 |
| CID 79762-54-2 | 1.64 (MLOGP) | 0.0534 | 197.03 |
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